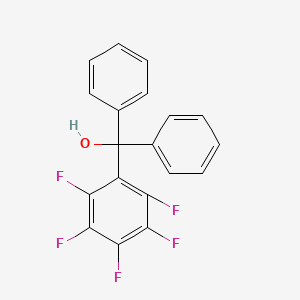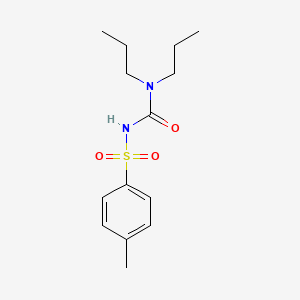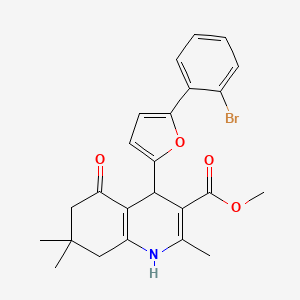
2,3,4,5,6-Pentafluorotriphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentafluorotriphenylmethanol is an organic compound characterized by the presence of five fluorine atoms attached to a triphenylmethanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorotriphenylmethanol typically involves the reaction of pentafluorobenzene with triphenylmethanol under specific conditions. One common method includes the use of a strong base such as sodium hydride to deprotonate triphenylmethanol, followed by the addition of pentafluorobenzene. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,5,6-Pentafluorotriphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or nickel.
Major Products:
Oxidation: Formation of pentafluorobenzophenone.
Reduction: Production of pentafluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentafluorotriphenylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of advanced materials, including polymers and coatings with unique properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentafluorotriphenylmethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and ability to penetrate biological membranes. It can inhibit enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions, leading to its bioactive effects.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorobenzene core but differs in functional groups.
2,3,4,5,6-Pentafluorophenol: Another fluorinated compound with a hydroxyl group instead of a methanol group.
2,3,4,5,6-Pentafluorobenzonitrile: Contains a nitrile group, offering different reactivity and applications.
Uniqueness: 2,3,4,5,6-Pentafluorotriphenylmethanol is unique due to its combination of a triphenylmethanol structure with multiple fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable in various advanced applications.
Eigenschaften
CAS-Nummer |
4707-17-9 |
|---|---|
Molekularformel |
C19H11F5O |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl)-diphenylmethanol |
InChI |
InChI=1S/C19H11F5O/c20-14-13(15(21)17(23)18(24)16(14)22)19(25,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,25H |
InChI-Schlüssel |
IDCFPZDXGPMARA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Hydroxybenzyl)amino]phenol](/img/structure/B11953971.png)





![1-(4-Acetylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954002.png)

![2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11954028.png)

![N-[3-[4-(3-acetamidophenoxy)butoxy]phenyl]acetamide](/img/structure/B11954046.png)
![3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11954050.png)

![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)
